Meglumine indomethacinate

Description

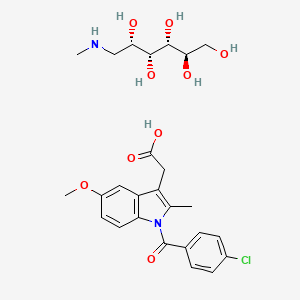

Structure

2D Structure

Properties

CAS No. |

36798-16-0 |

|---|---|

Molecular Formula |

C26H33ClN2O9 |

Molecular Weight |

553 g/mol |

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C19H16ClNO4.C7H17NO5/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h3-9H,10H2,1-2H3,(H,22,23);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

InChI Key |

SJJDQBHMURCZDA-WZTVWXICSA-N |

SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.CNCC(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.CNCC(C(C(C(CO)O)O)O)O |

Other CAS No. |

36798-16-0 |

Synonyms |

meglumine indomethacinate |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Meglumine Indomethacinate

Synthetic Methodologies for Indomethacin (B1671933) Precursors

The synthesis of meglumine (B1676163) indomethacinate first requires the efficient production of its active pharmaceutical ingredient, indomethacin. The core of indomethacin's structure is a substituted indole (B1671886) ring.

Optimization of Reaction Conditions and Catalytic Systems

The synthesis of indomethacin has evolved from traditional methods to more efficient catalytic systems. The Fischer indole synthesis is a classic method for creating the indole core of indomethacin. researchgate.net This reaction typically involves the condensation of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. researchgate.net For indomethacin, 4-methoxyphenylhydrazine is a common starting material. nih.gov

Modern synthetic strategies often employ transition metal catalysts, such as palladium, to improve yield and efficiency. Palladium(II) catalysts, including PdCl2, Pd(OAc)2, and others, have been used to facilitate the C-H functionalization and cyclization reactions necessary to form the indole structure. google.comCurrent time information in Bangalore, IN. These catalytic systems can offer milder reaction conditions and greater functional group tolerance compared to traditional methods. Current time information in Bangalore, IN. For instance, a palladium-catalyzed one-pot reaction of N-Ts or -Ms 2-iodoanilines and propargylic bromides has been shown to be a highly efficient route to producing indoles of pharmaceutical importance. msdvetmanual.com

The choice of base and solvent is also critical in optimizing these reactions. Bases such as sodium carbonate (Na2CO3), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) are often used in these catalytic cycles. google.com

Development of Efficient Synthetic Routes for Indomethacin Backbone

The traditional synthesis of indomethacin, while effective, can be lengthy. A common route begins with the reaction of 4-methoxyphenyl (B3050149) hydrazine (B178648) with methyl levulinate to form a phenylhydrazone, which then undergoes a Fischer indole synthesis to create the indole ring. researchgate.net The subsequent acylation of the indole nitrogen with 4-chlorobenzoyl chloride and hydrolysis of the methyl ester yields indomethacin. researchgate.net

More contemporary and efficient routes have been developed to streamline this process. Scientists at Merck devised a two-step synthesis that involves coupling the chlorobenzamide group to a modified aryl hydrazine before the indole-forming step, which eliminates the need for a carboxylate protecting group. researchgate.net This approach utilizes a β-sulfonate modified aryl hydrazine, which directs the acylation to the desired α-position. researchgate.net

Another innovative approach involves a palladium-catalyzed cyclization of N-(2-allylphenyl) benzamide (B126) to form the substituted N-benzoylindole intermediate in a single step. Current time information in Bangalore, IN. This method has demonstrated high selectivity and good to excellent yields for a broad range of substrates. Current time information in Bangalore, IN. Furthermore, a one-pot synthesis has been developed that combines sequential allene (B1206475) synthesis and cyclization, providing an efficient entry to the indomethacin scaffold. msdvetmanual.com

Table 1: Comparison of Synthetic Routes to Indomethacin Backbone

| Synthetic Route | Key Reaction | Catalyst/Reagents | Advantages | Reference |

|---|---|---|---|---|

| Traditional Synthesis | Fischer Indole Synthesis | 4-methoxyphenyl hydrazine, methyl levulinate, acid catalyst | Well-established method | researchgate.net |

| Merck's Modern Synthesis | α-Acylation of arylhydrazine | β-sulfonate modified aryl hydrazine, pyridine | Fewer steps, improved yield | researchgate.net |

| Palladium-Catalyzed Cyclization | C-H functionalization of N-(2-allylphenyl)benzamide | Pd(II) catalyst | High selectivity, broad substrate scope | Current time information in Bangalore, IN. |

| Sequential Allene Synthesis and Cyclization | Pd(0)-catalyzed coupling and azapalladation | Pd(0) catalyst, N-Ts or -Ms 2-iodoanilines, propargylic bromides | Highly efficient, one-pot reaction | msdvetmanual.com |

Salt Formation Chemistry of Meglumine with Indomethacin

The formation of meglumine indomethacinate is a straightforward acid-base reaction that significantly improves the solubility of indomethacin.

Principles of Acid-Base Reaction for this compound Synthesis

This compound is formed through the reaction of the acidic indomethacin with the basic meglumine. researchgate.net Indomethacin possesses a carboxylic acid group, which can donate a proton, while meglumine, an N-methyl-D-glucamine, has a secondary amine group that acts as a proton acceptor. researchgate.net This proton transfer results in the formation of a salt, with the carboxylate of indomethacin and the protonated amine of meglumine. The general principle of salt formation suggests that a pKa difference greater than three between the acid and base will favor salt formation. google.com Indomethacin has a pKa of 4.5, and while the pKa of meglumine is not explicitly stated in the provided results, it is a basic compound capable of forming stable salts with acidic drugs. google.comdrugfuture.com

Influence of Solvent Systems on Salification Yield and Purity

The choice of solvent is crucial for the successful synthesis and crystallization of this compound. A patent for the preparation of N-methylglucamine indomethacinate describes a process where indomethacin is dissolved in acetone. google.com An aqueous solution of N-methylglucamine is then added, followed by more acetone. google.com The mixture is cooled to initiate precipitation of the crystalline salt. google.com The resulting crystals are then separated, washed with the ketone solvent (acetone), and dried. google.com This method suggests that a mixture of a water-miscible organic solvent and water is effective for the salification process, allowing for the dissolution of both reactants and the subsequent precipitation of the salt. The use of a ketone solvent like acetone, diethylketone, or methyl ethyl ketone is mentioned as preferable. google.com

Design and Synthesis of Novel this compound Derivatives and Analogs

The development of new derivatives and analogs of this compound can be approached by modifying either the indomethacin or the meglumine moiety. The primary goal of such modifications is often to enhance therapeutic efficacy or alter pharmacokinetic properties.

While direct synthesis of novel this compound derivatives is not extensively detailed in the provided search results, the synthesis of various indomethacin derivatives is well-documented. These derivatives often involve modifications at the N-acyl group, the indole ring, or the carboxylic acid group. researchgate.netjocpr.comnih.gov For example, amide derivatives of indomethacin have been synthesized by reacting the carboxylic acid group with different amines using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). jocpr.com These synthesized amide derivatives could, in principle, be designed to include a secondary acidic proton that could then react with meglumine to form a novel salt.

Furthermore, the general applicability of forming meglumine salts with NSAIDs is demonstrated by a patent that describes the creation of water-soluble salts of various NSAIDs, including acetylsalicylic acid, fenbufen, and naproxen (B1676952), with meglumine. google.com This suggests that newly synthesized acidic derivatives of indomethacin could likely be converted to their meglumine salts to improve solubility.

The design of such novel derivatives would focus on creating new chemical entities that retain the anti-inflammatory properties of indomethacin while potentially offering advantages in terms of selectivity for cyclooxygenase (COX) enzymes or having altered metabolic profiles. The synthesis would first involve the preparation of the indomethacin analog, followed by the standard acid-base reaction with meglumine in a suitable solvent system to yield the novel this compound derivative.

Rational Design Strategies for Enhanced Pharmacological Profiles in Preclinical Models

The rational design of indomethacin analogs is a key strategy to improve their pharmacological profiles. This approach involves targeted modifications of the indomethacin scaffold to enhance its interaction with specific biological targets while minimizing off-target effects.

One prominent strategy involves designing analogs with increased selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). researchgate.netresearchgate.net This is desirable because COX-1 inhibition is associated with gastrointestinal toxicity, a common side effect of traditional NSAIDs like indomethacin. tandfonline.com Design strategies to achieve this include:

Modification of the Carboxylic Acid Group: Replacing the carboxylic acid moiety of indomethacin can prevent the formation of a salt bridge with Arg120 in the active site of COX-1, thereby reducing its inhibition. researchgate.net

Ring Extension: Extending the indole ring of indomethacin can create bulkier molecules that are less likely to fit into the narrower hydrophobic channel of the COX-1 active site. researchgate.net

Introduction of a Methylsulfonyl Group: Adding a methylsulfonyl (SO2Me) group can enhance interactions with the polar side pocket of the COX-2 active site, which is crucial for selective inhibition. researchgate.nettandfonline.com

Another rational design approach targets other enzymes involved in inflammatory and disease processes, such as aldo-keto reductase 1C3 (AKR1C3). Indomethacin is a known inhibitor of AKR1C3, an enzyme implicated in castrate-resistant prostate cancer. nih.gov Researchers have developed indomethacin analogs with modifications at the p-chlorobenzoyl group, the 5'-OCH3 group, and the acetic acid side chain to create selective AKR1C3 inhibitors that lack significant COX inhibitory activity. nih.gov

Furthermore, hybrid molecules have been rationally designed by combining the indole moiety of indomethacin with other pharmacologically active scaffolds, such as imidazolone. This approach aims to leverage the biological activities of both moieties to create hybrid compounds with enhanced anti-inflammatory and analgesic properties and an improved safety profile. ecu.edu

Preclinical evaluation of these rationally designed analogs often involves in vitro enzyme inhibition assays and in vivo models of inflammation and pain. For instance, the anti-inflammatory activity of new indomethacin derivatives has been assessed using the carrageenan-induced rat paw edema test. tandfonline.com

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Selected Indomethacin Analogs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |

|---|---|---|---|

| Indomethacin | 0.63 | 11.63 | 0.055 |

| Analog 10d | >100 | 1.65 | >60.6 |

| Analog 10e | >100 | 2.58 | >38.7 |

| Analog 10f | >100 | 8.58 | >11.6 |

Data sourced from in vitro studies on newly synthesized N-substituted indole derivatives as indomethacin analogs. tandfonline.com

Synthesis of Indomethacinate Conjugates (e.g., Nitric Oxide-Releasing Derivatives)

The synthesis of indomethacin conjugates is a promising strategy to develop prodrugs with improved properties. This involves covalently linking indomethacin to another molecule, such as a nitric oxide (NO) donor, a phospholipid, or a targeting moiety.

Nitric Oxide-Releasing Conjugates: A significant focus has been on creating nitric oxide-releasing derivatives of indomethacin. nih.govresearchgate.netmdpi.comnih.govscispace.com The rationale behind this approach is that NO has gastroprotective effects, which can counteract the gastric damage caused by indomethacin's inhibition of prostaglandin (B15479496) synthesis. tandfonline.com These hybrid molecules are designed to inhibit COX enzymes while simultaneously releasing NO. researchgate.net

The synthesis of these conjugates typically involves modifying the carboxylic acid group of indomethacin to attach a linker containing a nitrate (B79036) ester, which serves as the NO-donating moiety. researchgate.nettandfonline.comacs.org For example, new NO-releasing indomethacin derivatives have been synthesized incorporating 1,3,4-oxadiazole-2-thiol (B52307) or 1,3-thiazolidine-4-one scaffolds. nih.govresearchgate.netmdpi.com

Other Conjugates: Indomethacin has also been conjugated with other molecules to enhance its therapeutic potential for various applications:

Phospholipid Conjugates: Synthesis of indomethacin-phospholipid conjugates has been explored for developing nanosystems for cancer treatment. nih.gov These conjugates have shown enhanced antiproliferative effects against cancer cell lines compared to free indomethacin. nih.gov

Porphyrin and Chlorin Conjugates: For applications in photodynamic therapy of cancer, porphyrin- and chlorin-indomethacin conjugates have been synthesized. rsc.org

D-Glucosamine Conjugates: Ester and amide conjugates of indomethacin with D-glucosamine have been prepared with the aim of reducing ulcerogenic potential and improving bioavailability for the treatment of osteoarthritis. ccspublishing.org.cn

Sulfonamide Conjugates: Conjugates of indomethacin with 4-aminobenzenesulfonamide have been synthesized and evaluated for their pharmacological activity. uobaghdad.edu.iq

The synthesis of these conjugates often employs techniques like 'click' chemistry, which allows for the efficient and specific joining of molecular building blocks. mdpi.com

Table 2: Examples of Synthesized Indomethacin Conjugates and their Intended Application

| Conjugate Type | Example Conjugated Moiety | Intended Application/Benefit |

|---|---|---|

| Nitric Oxide-Releasing | Nitrate ester via various linkers | Reduced gastrointestinal toxicity |

| Phospholipid | Phosphatidylcholine | Cancer therapy, nanosystems |

| Photosensitizer | Porphyrin, Chlorin | Photodynamic therapy of cancer |

| Amino Sugar | D-Glucosamine | Osteoarthritis treatment, reduced ulcerogenicity |

| Sulfonamide | 4-aminobenzenesulfonamide | Anti-inflammatory agent |

This table summarizes information from various studies on indomethacin conjugates. tandfonline.comnih.govccspublishing.org.cnuobaghdad.edu.iq

Development of Indomethacinate Analogs with Modified Structural Features

The development of indomethacin analogs with modified structural features is a broad area of research aimed at understanding structure-activity relationships (SAR) and discovering compounds with improved therapeutic properties. researchgate.net Modifications have been explored at various positions of the indomethacin molecule.

Modifications at the C-2 and C-3 Positions: The 2'-methyl and 3'-acetic acid groups on the indole ring are known to be important for COX inhibition. nih.gov Researchers have synthesized analogs where these groups are modified or their positions are reversed. nih.govacs.org For example, 2'-des-methyl-indomethacin analogs have been created, which generally show reduced potency as AKR1C3 inhibitors compared to indomethacin. nih.govacs.org In another class of analogs, the acetic acid side chain at C-3 is replaced with an alkyl group, and an aliphatic acid group is introduced at the C-2 position. nih.govacs.org

Modifications at the N-1 Position: The p-chlorobenzoyl group at the N-1 position is also a site for modification. For instance, replacing this group with other aroyl moieties can influence the compound's activity and selectivity.

Modifications at the C-5 Position: The 5-methoxy group is another key feature of the indomethacin structure. Its replacement with other substituents has been investigated to modulate the drug's properties.

Ring-Extended Analogs: A strategy to improve COX-2 selectivity involves the synthesis of ring-extended analogs of indomethacin. This approach aims to create molecules that are too large to bind effectively to the COX-1 active site. researchgate.net

A Chinese patent describes a three-step synthesis method for indomethacin and its analogs starting from an indole molecule, which allows for the direct introduction of various substituents at the C-2, C-3, and N-1 positions, facilitating the generation of diverse analogs for structure-activity relationship studies. google.compatsnap.com

Table 3: Classification of Indomethacin Analogs Based on Structural Modifications

| Class | Structural Modification | Rationale/Observed Effect |

|---|---|---|

| Class I | Modifications on the p-chlorobenzoyl group, 5'-OCH3 group, or esterification/amidation of the carboxylic acid. | To develop selective AKR1C3 inhibitors. nih.gov |

| Class II | 2'-des-methyl-indomethacin analogs. | Generally results in less potent and selective AKR1C3 inhibitors. nih.govacs.org |

| Class III | Reversal of the aliphatic acid and alkyl groups at the C-2 and C-3 positions. | To explore the impact on AKR1C3 inhibition. nih.govacs.org |

| Ring-Extended Analogs | Extension of the indole ring system. | To enhance COX-2 selectivity by creating steric hindrance for COX-1 binding. researchgate.net |

This table is based on the classification used in studies developing indomethacin analogs as AKR1C3 inhibitors. nih.govacs.org

Stereochemical Considerations in Indomethacinate Synthesis

While indomethacin itself is not chiral, the synthesis of its derivatives can introduce chiral centers, making stereochemistry an important consideration. The biological activity of such derivatives can be highly dependent on their stereochemical configuration.

One example of stereochemical considerations in the synthesis of indomethacin derivatives is the stereoselective synthesis of β-lactams. A study reported the [2+2] cycloaddition of an in situ generated indomethacinyl ketene (B1206846) with aromatic imines. researchgate.net This reaction led to the formation of only the trans-β-lactam isomer in a stereospecific manner. researchgate.net This highlights how the reaction conditions and the nature of the reactants can control the stereochemical outcome of the synthesis.

The stereochemistry of the meglumine component of this compound is also defined. Meglumine is D-glucitol in which the hydroxyl group at position 1 is substituted by a methylamino group. Its specific stereoisomeric form is (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol.

Although the core indomethacin molecule is achiral, the introduction of chiral centers in its analogs necessitates careful stereochemical control during synthesis and characterization, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Advanced Analytical Methodologies for Meglumine Indomethacinate Research

Chromatographic Techniques for Compound Analysis and Quantification

Chromatography remains a cornerstone for the separation and quantification of meglumine (B1676163) indomethacinate and its related substances. The distinct chemical properties of indomethacin (B1671933) (an acidic drug) and meglumine (a sugar alcohol) necessitate tailored chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of indomethacin and meglumine, and its principles are directly applicable to meglumine indomethacinate. researchgate.net The development of a robust HPLC method for this compound involves the simultaneous or separate determination of the two components.

For the analysis of the indomethacin moiety, reversed-phase HPLC is common. A simple, rapid, and sensitive HPLC technique for the analysis of total and free indomethacin in plasma has been described, which is suitable for pharmacokinetic studies. nih.gov Such methods often utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. nih.gov

The analysis of meglumine by HPLC can be more challenging due to its lack of a strong UV chromophore. Several approaches have been developed, including derivatization prior to analysis or the use of specialized columns and detectors. researchgate.netnih.gov One effective method involves the use of an ion-pairing reagent, such as octane-1-sulfonic acid, in the mobile phase with a C18 column, allowing for the quantification of meglumine in solid dosage forms. researchgate.netnih.gov Refractive Index Detection (RID) or a Diode Array Detector (DAD) can be employed for this purpose. researchgate.netnih.gov

A mixed-mode stationary phase column, such as Primesep 100, can retain and analyze meglumine using a simple isocratic mobile phase of water, acetonitrile, and sulfuric acid. sielc.com This method is compatible with mass spectrometry (MS), evaporative light scattering detection (ELSD), and charged aerosol detection (CAD). sielc.com A similar mixed-mode approach has been successfully applied to the simultaneous analysis of flunixin (B1672893) and meglumine. sielc.com

Table 1: Example HPLC Method Parameters for Meglumine and Indomethacin Analysis

| Parameter | Method for Meglumine | Method for Indomethacin |

| Column | Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) researchgate.netnih.gov | C18 column nih.gov |

| Mobile Phase | Mobile phase with octane-1-sulfonic acid researchgate.netnih.gov | Not specified nih.gov |

| Detector | RID or DAD researchgate.netnih.gov | Not specified nih.gov |

| Sample Volume | Not specified | 50 µL (capillary samples) nih.gov |

| Detection Limit | Not specified | 20 ng/mL nih.gov |

| Precision | Not specified | CV less than 7% between-batch nih.gov |

| Elution Time | Not specified | Within 12 minutes nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Separations

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which are beneficial for high-throughput screening and quality control. chromatographyonline.comgrowingscience.com While specific UHPLC methods for this compound are not extensively documented, the principles of UHPLC are readily applicable. The use of sub-2 µm particle columns allows for more efficient separations. chromatographyonline.com For instance, a multi-product SE-UHPLC platform method has been developed for the characterization of bispecific monoclonal antibodies, demonstrating the power of this technique for complex biopharmaceutical analysis. chromatographyonline.com A UHPLC-UV method has also been successfully developed for the simultaneous determination of seven monosaccharides, showcasing its utility for carbohydrate analysis, which is relevant to the meglumine component. mdpi.com

Gas Chromatography (GC) Applications in Related Volatile Analysis

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. While this compound itself is not suitable for direct GC analysis due to its low volatility and thermal lability, GC-MS can be a valuable tool for the analysis of volatile synthetic intermediates or degradation products. For example, GC-MS has been used in the analysis of essential oils where indomethacinate meglumine was used as a reference substance. netjournals.org

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS) for Identification and Quantitative Analysis in Research Samples

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of this compound. LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) has been used for the analysis of related compounds like flunixin meglumine. scientificlabs.co.uk A liquid chromatography with single quadrupole mass spectrometry method has been developed for the quantitative determination of indomethacin in maternal plasma and urine. nih.gov This method utilized an in-source fragmentation on a single quadrupole mass spectrometer with an electrospray ionization source in positive mode. nih.gov The quantification was performed in the selected ion monitoring (SIM) mode, targeting specific ions for indomethacin and its internal standard. nih.gov

Table 2: Example LC-MS Method Parameters for Indomethacin Analysis

| Parameter | Value |

| Mass Spectrometer | Single quadrupole with ESI source nih.gov |

| Ionization Mode | Positive nih.gov |

| Monitored Ions (m/z) | 139 for indomethacin, 143 for d4-indomethacin (IS) nih.gov |

| Capillary Voltage | 4.0 kV nih.gov |

| Cone Voltage | 55 V nih.gov |

| Source Temperature | 95°C nih.gov |

| Desolvation Temperature | 200°C nih.gov |

| Linearity Range (Plasma) | 14.8 to 2.97×10³ ng/mL nih.gov |

| Linearity Range (Urine) | 10.5 to 4.21×10³ ng/mL nih.gov |

| Accuracy | 90% to 108% nih.gov |

| Precision (RSD) | < 8% for intra- and inter-day assays nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, allowing for the confirmation of the individual indomethacin and meglumine moieties and the nature of their salt formation. In a study of indomethacin complexes, solid-state ¹⁵N-NMR spectra were used to classify the indomethacin meglumine complex as a salt. jst.go.jp The stoichiometry of such complexes can be determined using ¹H-NMR spectra. jst.go.jp Furthermore, NMR can be used to assess the purity of the compound by detecting the presence of impurities or residual solvents. The ¹H NMR spectrum of meglumine shows characteristic signals that can be identified in the spectrum of the salt. researchgate.net Similarly, the ¹H NMR spectrum of diclofenac-meglumine shows distinct regions for the meglumine cation, which can be used to study its chemical environment. researchgate.net

Infrared (IR) and UV/Visible (UV/Vis) Spectroscopy for Compound Verification

Spectroscopic techniques are fundamental in the verification of pharmaceutical compounds such as this compound. Infrared (IR) and Ultraviolet/Visible (UV/Vis) spectroscopy serve as powerful tools for confirming the identity and structural integrity of the compound in research settings.

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of indomethacin, the active pharmaceutical ingredient part of this compound, displays several characteristic absorption bands that confirm its structure. kmu.edu.tw The presence of the carboxylic acid carbonyl (C=O) group is identified by a strong peak around 1716 cm⁻¹. kmu.edu.tw Another distinct carbonyl absorption at approximately 1692 cm⁻¹ corresponds to the amide group within the indole (B1671886) ring system. kmu.edu.tw The aromatic carbon-carbon (C-C) stretching vibrations of the indole and chlorobenzoyl rings are observed in the 1625-1575 cm⁻¹ and 1479 cm⁻¹ regions. kmu.edu.tw Furthermore, the ether linkage (C-O) in the methoxy (B1213986) group is confirmed by bands in the 1261-1223 cm⁻¹ range. kmu.edu.tw The meglumine component contributes broad absorptions from its multiple hydroxyl (-OH) groups, typically seen in the 3500-3200 cm⁻¹ region, and C-N stretching from the amine group around 1250-1000 cm⁻¹. actamedicamarisiensis.ro The final spectrum of this compound is a superposition of the spectra of the two individual components, confirming the presence of both the indomethacin anion and the meglumine cation.

UV/Vis spectroscopy is employed to analyze chromophores, the parts of a molecule that absorb light in the UV or visible regions. For this compound, the chromophore is entirely within the indomethacin moiety, as meglumine itself does not significantly absorb UV light above 230 nm. ingentaconnect.com The indomethacin structure, with its conjugated system of aromatic rings and carbonyl groups, exhibits strong UV absorbance. nih.gov In analytical methods such as High-Performance Liquid Chromatography (HPLC), the detection wavelength for indomethacin is often set around 226 nm to achieve high sensitivity. nih.gov The position of the maximum absorbance (λmax) can be influenced by the solvent, but it provides a characteristic value for quantitative analysis and identity confirmation. nih.gov

Table 1: Spectroscopic Data for this compound Verification

| Technique | Component | Feature | Characteristic Absorption |

| Infrared (IR) | Indomethacin | Carboxylic Acid C=O | ~1716 cm⁻¹ |

| Infrared (IR) | Indomethacin | Amide C=O | ~1692 cm⁻¹ |

| Infrared (IR) | Indomethacin | Aromatic C-C | 1625-1575 cm⁻¹, 1479 cm⁻¹ |

| Infrared (IR) | Indomethacin | Ether C-O | 1261-1223 cm⁻¹ |

| Infrared (IR) | Meglumine | O-H Stretch | 3500-3200 cm⁻¹ (broad) |

| UV/Visible | Indomethacin | Conjugated System (λmax) | ~226 nm |

Electrophoretic Techniques in Pharmaceutical Research

Electrophoretic techniques offer high-efficiency separations for charged molecules and are valuable tools in pharmaceutical research. These methods separate analytes based on their differential migration rates in an electric field, providing an orthogonal approach to liquid chromatography for purity assessment and identity profiling. rsc.org

Capillary Electrophoresis (CE) for Purity and Identity Profiling

Capillary Electrophoresis (CE) is a powerful analytical technique for assessing the purity and identity of pharmaceutical compounds, including this compound. rsc.org Its high resolving power and minimal sample consumption make it ideal for research applications. A particularly effective mode of CE for this purpose is Micellar Electrokinetic Chromatography (MEKC), which allows for the separation of both charged and neutral analytes. uliege.beresearchgate.net

In the analysis of indomethacin, MEKC has been successfully developed to separate the parent drug from its key impurities. uliege.be The method utilizes a background electrolyte (BGE) containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. uliege.be This forms micelles that act as a pseudo-stationary phase. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles based on their hydrophobicity, while also migrating based on their electrophoretic mobility. uobaghdad.edu.iq

A validated MEKC method for indomethacin impurity profiling employed a fused silica (B1680970) capillary and a BGE composed of a phosphate (B84403) buffer at a specific pH containing SDS. uliege.be This setup enabled the baseline separation of indomethacin from known impurities, such as 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid, in under 10 minutes. uliege.be The method demonstrated sufficient sensitivity to quantify impurities at levels compliant with regulatory guidelines (e.g., 0.05%). uliege.be Such a method is invaluable for monitoring the purity of new research batches of this compound, ensuring that the impurity profile is well-characterized.

Table 2: Example of a MEKC Method for Indomethacin Impurity Profiling

| Parameter | Condition |

| Technique | Micellar Electrokinetic Chromatography (MEKC) |

| Capillary | Fused Silica (e.g., 50 µm i.d.) |

| Background Electrolyte | 20 mmol/L Phosphate Buffer with 58 mmol/L SDS |

| pH | 7.57 |

| Applied Voltage | 30 kV |

| Detection | Diode-Array Detector (DAD) at 224 nm |

| Analysis Time | < 10 minutes |

| Separated Impurities | 4-chlorobenzoic acid, 5-methoxy-2-methyl-3-indoleacetic acid |

Immunochemical Assays for this compound Detection

Immunochemical assays, which are based on the highly specific binding between an antibody and an antigen, provide sensitive and selective methods for the detection and quantification of compounds like this compound in various research contexts. These assays are particularly useful when high throughput or rapid screening is required.

Development of Enzyme-Linked Immunosorbent Assays (ELISA) for Research Purposes

An Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the sensitive detection of indomethacin for research purposes. The development of such an assay relies on producing antibodies that can specifically recognize the indomethacin molecule. Since small molecules like indomethacin are not immunogenic on their own, they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to create an immunogen. This process involves covalently linking indomethacin to the protein, which can then be used to immunize animals (e.g., rabbits) to elicit an antibody response.

The most common format for small molecule detection is the indirect competitive ELISA. In this setup, a coating antigen (e.g., indomethacin conjugated to a different protein like ovalbumin) is immobilized on the surface of a 96-well microtiter plate. The sample containing indomethacin is then added to the wells along with a limited amount of the specific anti-indomethacin antibody. The free indomethacin in the sample competes with the immobilized indomethacin for binding to the antibody. After an incubation period, the plate is washed, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody captured on the plate. A chromogenic substrate is then added, and the resulting color development is inversely proportional to the concentration of indomethacin in the sample. Research has shown that such an ELISA for indomethacin can achieve a very low detection limit, making it suitable for trace analysis.

Table 3: Performance Characteristics of a Research ELISA for Indomethacin

| Parameter | Value |

| Assay Format | Indirect Competitive ELISA |

| Concentration Range | 0.01 - 10 ng/mL |

| IC₅₀ Value | 0.10 - 0.25 ng/mL |

| Detection Limit (DL) | ~0.01 ng/mL |

| Key Cross-Reactivity | Acemetacin (92.3%) |

Immunochromatographic Strip Assays for Rapid Screening in Research Settings

For rapid, on-site screening in research environments, an immunochromatographic strip assay (also known as a lateral flow assay) offers a simple and fast alternative to ELISA. These single-use devices provide a qualitative or semi-quantitative result within minutes without the need for complex equipment. researchgate.net

The principle of the strip assay for indomethacin is based on a competitive format. A typical strip consists of a sample pad, a conjugate pad, a nitrocellulose membrane with a test line and a control line, and an absorbent pad. The conjugate pad contains a colloidal gold-antibody probe, which is a specific anti-indomethacin antibody labeled with gold nanoparticles. The test line on the membrane is coated with an indomethacin-protein conjugate. When a liquid sample is applied to the sample pad, it flows along the strip by capillary action. If indomethacin is present in the sample, it binds to the gold-labeled antibody, preventing it from binding to the indomethacin conjugate at the test line. Consequently, a high concentration of indomethacin in the sample results in a weak or absent test line. If the sample is negative for indomethacin, the gold-labeled antibody binds to the test line, producing a visible colored line. The control line, which is coated with a secondary antibody, should always appear, confirming the strip is functioning correctly. Studies have demonstrated that a highly sensitive immunochromatographic assay for indomethacin can be developed with a visual detection limit in the sub-ng/mL range.

Table 4: Characteristics of a Rapid Immunochromatographic Strip Assay for Indomethacin

| Parameter | Value/Description |

| Assay Principle | Competitive Lateral Flow |

| Detection Probe | Colloidal Gold-Antibody Conjugate |

| Visual Detection Limit | 0.1 ng/mL |

| Assay Time | < 10 minutes |

| Application | Rapid screening of liquid samples |

Impurity Profiling and Stability-Indicating Methods for Research Batches

Impurity profiling is a critical component of pharmaceutical research and development, ensuring the quality and consistency of drug substance batches. A stability-indicating analytical method is an assay that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. nih.gov For this compound, this involves monitoring impurities arising from both the indomethacin and meglumine components.

Forced degradation studies are performed to identify the likely degradation products of indomethacin under various stress conditions, including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. nih.gov The primary degradation pathway for indomethacin is hydrolysis of the amide bond, which yields 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid. These two compounds are the most significant degradation products and must be monitored in stability studies. Research has shown that indomethacin is unstable under acidic, alkaline, and oxidative conditions, with significant degradation observed. nih.gov

In addition to the degradation products of the active moiety, impurities originating from the synthesis of meglumine must also be considered. Since meglumine is derived from glucose, potential impurities include residual reducing sugars and other nitrogen-containing by-products. A comprehensive impurity profiling method for this compound should therefore be capable of separating and quantifying degradation products of indomethacin as well as potential impurities from the meglumine counter-ion. Stability-indicating methods, typically based on RP-HPLC, are developed and validated to achieve this, ensuring that all significant impurities are resolved from the main compound peak. nih.gov

Table 5: Known Impurities and Degradation Products for this compound Research Batches

| Impurity Name | Origin | Formation Condition |

| 4-Chlorobenzoic acid | Indomethacin Degradation | Hydrolysis (Acidic, Basic) |

| 5-Methoxy-2-methyl-3-indoleacetic acid | Indomethacin Degradation | Hydrolysis (Acidic, Basic) |

| Reducing Sugars (e.g., Glucose) | Meglumine Synthesis | Starting Material Impurity |

| Nitrogen By-products | Meglumine Synthesis | Synthesis Impurity |

| Oxidative Degradants | Indomethacin Degradation | Oxidation (e.g., H₂O₂) |

Method Qualification and Validation in Preclinical Analytical Chemistry

The qualification and validation of bioanalytical methods are indispensable for ensuring the reliability, reproducibility, and accuracy of data generated during preclinical research of pharmaceutical compounds like this compound. who.intich.org These processes demonstrate that an analytical procedure is suitable for its intended purpose. fda.goveuropa.eu The validation is conducted in accordance with stringent guidelines set forth by regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). ich.orgfda.gov

Method development is the initial phase that aims to establish the fundamental parameters of the analytical procedure, including the choice of analytical technique, reference standards, calibration curve, and quality control samples. who.intasiapharmaceutics.info This is followed by a comprehensive validation process that assesses various performance characteristics of the method. ich.org For this compound, this would typically involve the quantification of the active moiety, indomethacin, in biological matrices.

Key parameters evaluated during the validation of a bioanalytical method for this compound would include specificity, linearity, accuracy, precision, sensitivity, and stability. asiapharmaceutics.info

Specificity and Selectivity

Specificity is the ability of the method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample, such as impurities, degradation products, or matrix components. asiapharmaceutics.info For this compound, the method must be able to distinguish and quantify indomethacin without interference from endogenous substances in the biological matrix (e.g., plasma, tissue homogenates) or from the meglumine salt component and any potential related substances. who.int In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), selectivity is assessed by monitoring for interfering peaks at the retention time of the analyte and its internal standard. nih.gov

Linearity

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specified range. nih.gov A linear relationship is typically evaluated by analyzing a series of calibration standards at different concentrations. For instance, in the validation of an LC-MS/MS method for indomethacin in rat plasma, linearity was established over a concentration range of 0.51 to 25.5 ng/mL. nih.gov The linearity is generally confirmed if the correlation coefficient (r) or coefficient of determination (R²) is close to 1. researchgate.net

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. asiapharmaceutics.info It is determined by replicate analysis of samples containing known amounts of the analyte. The accuracy is often expressed as the percentage of recovery. For bioanalytical methods, the mean accuracy should typically be within ±15% of the nominal concentration, except at the lower limit of quantification (LLOQ), where it should be within ±20%. researchgate.net In a study validating a method for indomethacin, the accuracy was not explicitly stated in percentage terms but was within acceptable limits according to FDA guidelines. nih.gov

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. asiapharmaceutics.info It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.gov For the analysis of indomethacin in rat plasma, the intra-day precision ranged from 1.00% to 10.2%, and the inter-day precision was between 5.88% and 9.80%. nih.gov Generally, the RSD should not exceed 15%, except at the LLOQ where it should not exceed 20%. researchgate.net

Sensitivity

The sensitivity of a bioanalytical method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. asiapharmaceutics.info For the LC-MS/MS method for indomethacin, the LLOQ was established at 0.51 ng/mL. nih.gov

Stability

Stability evaluations are conducted to ensure that the concentration of the analyte does not change during the various stages of sample handling and analysis. This includes the stability of the analyte in the biological matrix under different storage conditions (e.g., short-term at room temperature, long-term frozen) and the stability of the processed samples. asiapharmaceutics.info For example, in a preclinical study, hydroxyzine (B1673990) hydrochloride in an extracellular solution was found to be stable for at least 37 days when stored at 4-8°C and for at least 16 days at room temperature. nih.gov Similar stability studies would be essential for this compound to ensure the integrity of the samples from collection to analysis.

The table below summarizes typical validation parameters and acceptance criteria for the analysis of the active component, indomethacin, based on a representative preclinical study.

| Validation Parameter | Specification/Acceptance Criteria | Finding from a Representative Study (Indomethacin in Rat Plasma) nih.gov |

| Linearity Range | Correlation coefficient (r) or coefficient of determination (R²) ≥ 0.99 | 0.51 - 25.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response; Accuracy within ±20%; Precision (RSD) ≤ 20% | 0.51 ng/mL |

| Intra-day Precision (RSD) | ≤ 15% (except at LLOQ) | 1.00% - 10.2% |

| Inter-day Precision (RSD) | ≤ 15% (except at LLOQ) | 5.88% - 9.80% |

| Accuracy | Mean value within ±15% of the nominal value (except at LLOQ) | Met FDA guideline acceptance criteria |

| Recovery | Consistent and reproducible | Not explicitly stated |

| Stability | Within ±15% of the nominal concentration | Not explicitly stated in this study |

The following table presents validation results for a high-performance liquid chromatography (HPLC) method developed for the determination of meglumine, which could be relevant for assessing the complete salt form.

| Validation Parameter | Specification/Acceptance Criteria | Finding from a Representative Study (Meglumine) nih.govresearchgate.net |

| Linearity Range | Correlation coefficient (r) ≥ 0.999 | Not explicitly stated in numerical range, but method was linear |

| Accuracy (% Recovery) | 98.0% - 102.0% | Within acceptable limits |

| Precision (Repeatability, RSD) | ≤ 2.0% | Within acceptable limits |

| Selectivity | No interference from other components | The method was shown to be selective |

Molecular and Cellular Pharmacodynamics of Meglumine Indomethacinate

Mechanisms of Cyclooxygenase (COX) Isozyme Modulation

The principal mechanism of action of meglumine (B1676163) indomethacinate is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. frontiersin.orgwikipedia.org Prostaglandins are key mediators of inflammation, pain, and fever. wikipedia.orgnih.gov By blocking this pathway, meglumine indomethacinate reduces the production of these inflammatory mediators.

This compound, through its active indomethacin (B1671933) component, acts as a potent inhibitor of prostaglandin (B15479496) synthesis. nih.gov It competitively binds to the active site of COX enzymes, preventing the substrate, arachidonic acid, from being converted into prostaglandin H2 (PGH2), the precursor for various other prostaglandins and thromboxanes. frontiersin.orgdrugbank.com This inhibition of prostaglandin production in peripheral tissues is a cornerstone of its anti-inflammatory and analgesic properties. nih.gov

Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 isoforms. frontiersin.orgnih.gov However, research indicates a greater selectivity for COX-1, the constitutive isoform involved in homeostatic functions, over COX-2, the isoform induced during inflammation. drugbank.com This preferential inhibition of COX-1 is a significant factor in the gastrointestinal side effects associated with the drug, as COX-1 is responsible for producing prostaglandins that protect the gastric mucosa. nih.gov In comparative studies using Lewis lung carcinoma cells, indomethacin demonstrated a potent antiproliferative effect at low concentrations (10-20 microM) that correlated with its inhibition of cellular cyclooxygenase activity. nih.gov

Table 1: Differential Cyclooxygenase Inhibition by Indomethacin

| Feature | COX-1 | COX-2 | Reference |

| Primary Role | Constitutive, homeostatic functions (e.g., gastric protection, platelet function) | Inducible, inflammatory response | drugbank.com |

| Inhibition by Indomethacin | Potent inhibition | Inhibition | nih.govdrugbank.com |

| Selectivity | Greater selectivity for COX-1 | Lower selectivity compared to COX-1 | drugbank.com |

Investigation of Non-Prostaglandin Mediated Mechanisms of Action

Indomethacin has been shown to inhibit phospholipase A2 (PLA2), an enzyme responsible for releasing arachidonic acid from the cell membrane's phospholipids. drugbank.com By inhibiting PLA2, indomethacin can reduce the available substrate for COX enzymes, thereby further limiting prostaglandin synthesis. A study on rabbit polymorphonuclear leukocytes found that indomethacin inhibits PLA2 in a dose-dependent manner with a noncompetitive inhibition and an apparent Ki of 12 µM. nih.gov This inhibition was observed at low concentrations, suggesting it may be a relevant component of the drug's anti-inflammatory effects. nih.gov

Indomethacin can activate the double-stranded RNA-dependent protein kinase R (PKR), a key component of the innate immune response. nih.gov This activation occurs in an interferon and dsRNA-independent manner and leads to the rapid phosphorylation of the eukaryotic initiation factor-2 alpha (eIF2α). nih.gov Phosphorylation of eIF2α is a critical cellular stress response that leads to a shutdown of protein synthesis, which can inhibit viral replication. nih.gov This mechanism has been identified as a key part of indomethacin's antiviral activity. nih.gov The activation of PKR and subsequent eIF2α phosphorylation can also induce apoptosis. wikipedia.org

Recent studies have demonstrated that indomethacin can modulate lysosomal function and autophagic pathways, particularly in cancer cells. In gastric cancer cell lines, indomethacin was found to disrupt the autophagic flux by inducing lysosomal dysfunction. nih.gov This is characterized by a decrease in the acidity of lysosomes, which impairs their degradative capacity. nih.gov As a result, there is an accumulation of autophagic substrates like p62 and LC3-II. nih.gov By impairing autophagy, which can be a survival mechanism for cancer cells, indomethacin can increase their sensitivity to cytotoxic drugs. nih.gov

Table 2: Investigated Non-Prostaglandin Mediated Mechanisms of Indomethacin

| Mechanism | Key Findings | Affected Cell Lines/Systems | Reference |

| Phospholipase A2 (PLA2) Inhibition | Noncompetitive inhibition with a Ki of 12 µM, reducing arachidonic acid availability. | Rabbit polymorphonuclear leukocytes | nih.gov |

| Protein Kinase R (PKR) Activation | dsRNA-independent activation of PKR, leading to eIF2α phosphorylation and inhibition of protein synthesis. | Human colon cancer cells, vesicular stomatitis virus-infected cells | nih.gov |

| Lysosomal Dysfunction and Autophagy Modulation | Decreased lysosomal acidity, disruption of autophagic flux, and accumulation of autophagic substrates. | Gastric cancer cells (AGS), colonic epithelial cells (HT29) | nih.gov |

Modulation of Inflammatory Mediators and Pathways in Preclinical Cellular Models

The anti-inflammatory properties of this compound are rooted in its ability to modulate key inflammatory mediators and cellular pathways. As the salt of indomethacin, its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are critical for the synthesis of prostaglandins. ncats.ioncats.io Prostaglandins are potent lipid mediators that contribute significantly to inflammation, pain, and fever. ncats.ioncats.io By inhibiting their production, this compound effectively dampens the inflammatory cascade at a fundamental level. ncats.ioncats.io

Effects on Pro-inflammatory Cytokine and Chemokine Secretion

Preclinical research indicates that the components of this compound can influence the secretion of various pro-inflammatory cytokines and chemokines. While studies specifically on this compound are limited, research on indomethacin and meglumine individually provides insight into its potential activities.

High-dose meglumine has been observed to limit the secretion of pro-inflammatory cytokines from activated human THP-1 and murine RAW264.7 monocytes. nih.govresearchgate.net

Indomethacin has been shown to potently inhibit the release of prostaglandin E2 (PGE2) induced by interleukin-1α (IL-1α) in human synovial cells, with a reported half-maximal inhibitory concentration (IC50) of 5.5 ± 0.1 nM. nih.gov In studies using whole blood samples stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, indomethacin reduced the production of several key cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and the anti-inflammatory cytokine Interleukin-10 (IL-10). bio-rad-antibodies.com The inhibitory effect on IL-6 is thought to be mediated through the suppression of PGE2 synthesis. bio-rad-antibodies.com

Further studies on human monocyte-derived dendritic cells have demonstrated that indomethacin can affect cytokine production. nih.gov For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to diminish the secretion of IL-6, IL-10, and Tumor Necrosis Factor-alpha (TNF-α) from dendritic cells stimulated with Toll-like receptor (TLR) ligands. nih.gov

The inhibitory effects of indomethacin on cytokine production in different cellular models are summarized in the table below.

| Cell Type | Stimulus | Cytokine Inhibited | IC50/Concentration | Reference |

| Human Synovial Cells | IL-1α | Prostaglandin E2 (PGE2) | 5.5 ± 0.1 nM | nih.gov |

| Human Whole Blood | LPS | IL-6, IL-1β, IL-10 | 16 µg/ml | bio-rad-antibodies.com |

| Human Whole Blood | Thrombin | IL-6, IL-10 | Physiological concentrations | bio-rad-antibodies.com |

Impact on Cell Adhesion Molecule Expression

The expression of cell adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), on the surface of endothelial cells is a critical step in the inflammatory process, as it facilitates the adhesion and migration of leukocytes to the site of inflammation. nih.govrevespcardiol.orgnih.govresearchgate.net

In Vitro Pharmacological Characterization in Specific Cell-Based Assays

The pharmacological profile of this compound has been further characterized through various in vitro cell-based assays that assess its impact on cellular functions such as viability, proliferation, and response to inflammatory stimuli.

Analysis of Cellular Viability and Proliferation in Various Cell Lines

The effect of this compound's active component, indomethacin, on cellular viability and proliferation has been investigated in several cell lines, particularly in the context of cancer research.

In a study involving human uterine cervical cancer cell lines, SKG-2 and HKUS, indomethacin alone did not exhibit cytotoxic effects. nih.gov However, it was found to significantly enhance the cytotoxicity of the chemotherapeutic agents cis-platinum and 5-fluorouracil. nih.gov This suggests that while not directly cytotoxic to these cells at the tested concentrations, it can modulate cellular responses to other drugs. nih.gov

The table below summarizes the observed effects of indomethacin on the viability of specific cancer cell lines.

| Cell Line | Cell Type | Effect of Indomethacin Alone | Reference |

| SKG-2 | Human Uterine Cervical Cancer | No cytotoxic effect | nih.gov |

| HKUS | Human Uterine Cervical Cancer | No cytotoxic effect | nih.gov |

Assessment of Cellular Responses to Inflammatory Stimuli

The ability of this compound to modulate cellular responses to inflammatory stimuli is a key aspect of its pharmacodynamic profile. In vitro assays using inflammatory triggers like LPS are commonly employed to evaluate these effects.

In human blood monocytes, indomethacin has been shown to inhibit chemotaxis, the directed migration of cells in response to a chemical stimulus. nih.gov Specifically, it inhibited monocyte chemotaxis at concentrations above 1 µg/ml when zymosan-activated serum was used as the chemoattractant. nih.gov This indicates that indomethacin can interfere with the recruitment of immune cells to inflammatory sites.

When human THP-1 monocytes or murine RAW264.7 macrophages are stimulated with LPS, they typically produce a surge of inflammatory mediators. nih.govresearchgate.net Preclinical evidence shows that high-dose meglumine can limit this response in these cell lines. nih.govresearchgate.net Furthermore, indomethacin has been demonstrated to reduce the production of pro-inflammatory cytokines in LPS-stimulated whole blood. bio-rad-antibodies.com This inhibitory action on stimulated immune cells underscores the compound's capacity to suppress inflammatory responses at the cellular level.

Preclinical Pharmacokinetics and Biodistribution of Meglumine Indomethacinate

Absorption and Distribution Studies in Animal Models

The absorption and distribution of meglumine (B1676163) indomethacinate, a salt of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), have been investigated in various animal models to understand its pharmacokinetic profile. These studies are crucial for predicting its behavior in humans.

Bioavailability Assessment in Preclinical Species (e.g., rodent models)

Preclinical studies in rodent models are fundamental for determining the oral bioavailability of drug candidates. While specific data on the oral bioavailability of meglumine indomethacinate is not extensively detailed in the provided results, general principles from studies on similar compounds and models can be informative. For instance, the oral bioavailability of drugs can vary significantly between species like mice and rats. semanticscholar.org Factors such as the drug's formulation, dose, and species-specific gastrointestinal physiology can influence absorption. semanticscholar.org Rat models are frequently used to predict human pharmacokinetic parameters, including bioavailability. preprints.orgmdpi.com The bioavailability of another NSAID, flunixin (B1672893) meglumine, was found to be high after oral administration in horses, suggesting that the meglumine salt form can facilitate good absorption. nih.gov However, it is important to note that bioavailability can be dose-dependent and may not always correlate directly between preclinical species and humans. semanticscholar.orgmdpi.com

A study on a novel anti-cancer drug, SHetA2, demonstrated that oral bioavailability differed between mice (17.7–19.5%) and rats (<1.6% at higher doses), highlighting species-specific differences. semanticscholar.org In contrast, a study on monoclonal antibodies showed that rat subcutaneous bioavailability correlated well with human bioavailability. preprints.orgmdpi.com These examples underscore the complexity of extrapolating bioavailability data across species.

Table 1: Example of Oral Bioavailability Data from Preclinical Studies for Different Compounds This table is illustrative and does not represent data for this compound.

| Compound | Species | Dose | Oral Bioavailability (%) |

|---|---|---|---|

| SHetA2 | Mice | 20-60 mg/kg | 17.7-19.5 semanticscholar.org |

| SHetA2 | Rats | 100-2000 mg/kg | <1.6 semanticscholar.org |

| Flunixin Meglumine | Horses | 1.1 mg/kg | 85.8 nih.gov |

| 1-(3′-bromophenyl)-heliamine | Rats | 19.2 mg/kg | 10.6 mdpi.com |

Quantitative Tissue Distribution and Accumulation in Non-Human Organisms

Following absorption, a drug's distribution to various tissues determines its site of action and potential for accumulation. For many NSAIDs, tissue distribution is extensive. For example, meloxicam, another NSAID, was found to distribute to all tissues in rats, with the highest concentrations observed in the liver and kidney. europa.eu Similarly, after intravenous administration of flunixin meglumine to goats, the highest concentrations were found in the kidney and liver at 24 hours post-administration. nih.govfrontiersin.org

Table 2: Example of Tissue Distribution of Flunixin in Goats (24h post-IV administration) This table is illustrative and does not represent data for this compound.

| Tissue | Mean Concentration (μg/g) |

|---|---|

| Kidney | 0.137 ± 0.062 nih.govfrontiersin.org |

| Liver | 0.077 ± 0.029 nih.govfrontiersin.org |

| Fat | Lower than liver and kidney nih.gov |

| Muscle | Lower than liver and kidney nih.gov |

Exploration of Blood-Brain Barrier Permeation in Animal Models

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor, particularly for drugs intended to have central nervous system effects or for assessing potential neurological side effects. Studies in animal models are essential for evaluating BBB permeation.

For the NSAID meloxicam, autoradiography studies in rats showed that it penetrates the central nervous system, although in small amounts. europa.eu This indicates that while some level of BBB permeation is possible for NSAIDs, it may be limited. The physicochemical properties of a drug, such as its lipid solubility and molecular size, play a significant role in its ability to cross the BBB. Specific studies on the BBB permeation of this compound in animal models would be necessary to quantify the extent of its entry into the central nervous system.

Metabolism and Excretion Pathways in Preclinical Systems

The metabolism and excretion of a drug are key determinants of its duration of action and potential for toxicity.

Identification and Characterization of Metabolites in Animal Tissues and Fluids

Drug metabolism, primarily occurring in the liver, involves biotransformation reactions that chemically modify the parent drug. bivatec.com These reactions are categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. mdpi.comopenaccessjournals.com The goal of these transformations is generally to make the compound more water-soluble to facilitate its excretion. bivatec.com

For indomethacin, studies in rats have shown that it can affect energy metabolism in jejunal tissue, suggesting interaction with cellular metabolic processes. nih.gov The identification of metabolites is crucial, as they can be pharmacologically active or inactive. bivatec.com For example, in a study of 1-(3′-bromophenyl)-heliamine in rats, a total of 18 metabolites were identified, consisting of 10 Phase I and 8 Phase II metabolites. mdpi.com The main metabolic pathways were demethylation, dehydrogenation, epoxidation, and the formation of glucuronide and sulfate (B86663) conjugates. mdpi.com While specific metabolites of this compound in animal tissues are not detailed in the provided results, the known metabolic pathways for indomethacin likely apply, which include O-desmethylation, N-deacylation, and glucuronidation.

Routes of Excretion in Preclinical Species (e.g., renal, biliary)

The primary organs for drug excretion are the kidneys (renal excretion) and the liver (biliary excretion). bivatec.commsdmanuals.com Water-soluble compounds are typically excreted by the kidneys into the urine, while more lipid-soluble compounds are often excreted via the bile into the feces. merckvetmanual.commsdmanuals.com

For indomethacin, biliary excretion is a significant route. nih.gov In rats, approximately 50% of an administered dose of indomethacin was excreted into the bile over a 2-hour period. nih.gov This is a common pathway for many NSAIDs. merckvetmanual.com Flunixin meglumine is also believed to be eliminated primarily via hepatic routes and biliary excretion, with a smaller amount excreted in the urine. ratguide.com After 24 hours of administration of flunixin meglumine, approximately 90% is excreted through urine and feces. researchgate.net The kidneys eliminate drugs through glomerular filtration, passive tubular reabsorption, and active tubular secretion. youtube.comksumsc.com The efficiency of renal excretion can be influenced by factors such as the drug's binding to plasma proteins and the pH of the urine. ksumsc.com

Table 3: Primary Routes of Excretion for Selected NSAIDs in Preclinical Species This table is illustrative and provides general information.

| Compound | Species | Primary Excretion Route(s) | Reference(s) |

|---|---|---|---|

| Indomethacin | Rats | Biliary | nih.gov |

| Flunixin Meglumine | General Animal | Hepatic/Biliary, Renal | ratguide.com |

| Meloxicam | Rats, Humans | Renal (urine), Feces | europa.eu |

Role of Enterohepatic Circulation in Animal Pharmacokinetics

Indomethacin, the active component of this compound, is known to undergo substantial enterohepatic circulation in multiple animal species. iarc.frdrugbank.comfda.gov The process typically involves the hepatic metabolism of indomethacin into conjugates, primarily indomethacin-glucuronide. researchgate.netdrugbank.com This metabolite is then excreted into the bile and enters the intestinal tract. Within the intestine, bacterial enzymes, such as β-glucuronidase, can hydrolyze the conjugate, releasing the parent indomethacin, which is then available for reabsorption. elifesciences.org

Studies have confirmed this pathway in various preclinical models, including rats, dogs, and monkeys. iarc.fr Research in rats demonstrated that a significant portion of indomethacin is subject to this recycling. iarc.fr One study found that approximately 50% of an administered intravenous or oral dose of indomethacin was excreted into the bile of rats over a two-hour period. nih.gov In dogs, it was estimated that about half of the indomethacin excreted in the bile is subsequently reabsorbed. iarc.fr This recirculation is a key factor in the disposition of the drug and contributes to the considerable inter-individual variation observed in its pharmacokinetics. drugbank.comelifesciences.org The EHC process is also closely linked to the intestinal injury sometimes observed with non-steroidal anti-inflammatory drugs (NSAIDs), as the repeated exposure of the intestinal mucosa to the drug can enhance local toxicity. bioline.org.brphysiology.org

Table 1: Summary of Preclinical Findings on Biliary Excretion of Indomethacin

| Animal Species | Key Finding | Reference |

|---|---|---|

| Rat | Approximately 50% of an oral or IV dose is excreted into the bile within 2 hours. nih.gov EHC is thought to be involved in intestinal lesions. iarc.fr | iarc.frnih.gov |

| Dog | An estimated 50% of the indomethacin excreted in bile is reabsorbed. iarc.fr | iarc.fr |

| Monkey | Enterohepatic recycling of indomethacin has been described. iarc.fr | iarc.fr |

Pharmacokinetic Modeling and Simulation in Preclinical Research

Pharmacokinetic (PK) modeling and simulation are powerful computational tools used in drug development to describe and predict a drug's behavior. In preclinical research, these models are invaluable for interpreting complex animal data, understanding dose-exposure relationships, and forecasting human pharmacokinetics.

Pharmacokinetics can be characterized as either linear or non-linear. In linear pharmacokinetics, parameters such as clearance and volume of distribution remain constant regardless of the dose administered, leading to a proportional increase in drug exposure (AUC) with an increasing dose. In non-linear pharmacokinetics, one or more of these parameters change with the dose, often due to the saturation of metabolic enzymes or transport proteins.

Studies in rats have provided insight into the dose-linearity of indomethacin. One investigation involving intravenous administration of indomethacin at doses of 0.25, 0.5, and 1 mg/kg demonstrated that its pharmacokinetics were linear within this range and could be well-described by a two-compartment model. nih.gov However, research examining higher oral doses (10 and 20 mg/kg) in rats found that the time course and magnitude of intestinal side effects were dose-dependent, which can be influenced by complex pharmacokinetic and pharmacodynamic relationships that may deviate from linearity at higher exposures. nih.gov When a steady plasma concentration of indomethacin was maintained via intravenous infusion in rats, it produced a dose-dependent analgesic effect, further highlighting the importance of understanding the relationship between concentration and effect. nih.gov

Table 2: Example Pharmacokinetic Parameters of Indomethacin in Rats Following a 0.5 mg/kg IV Dose at Different Times

| Administration Time | Area Under the Curve (AUC) (h*µg/mL) | Volume of Distribution (Vd/b.w.) (mL/kg) | Total Clearance (ClT/b.w.) (mL/h/kg) |

|---|---|---|---|

| 2 h (Rest Period) | 13.6 ± 0.5 | 120 ± 2 | 25 ± 1.1 |

| 20 h (Activity Period) | Higher than at 2h | Lower than at 2h | Lower than at 2h |

Data adapted from a study demonstrating circadian variations in linear pharmacokinetics in rats. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated, mechanistic approach to predicting drug disposition. mdpi.com These models are constructed from the bottom-up, integrating drug-specific physicochemical and in vitro data with physiological parameters of the species being studied (e.g., organ volumes, blood flow rates, and enzyme expression levels). mdpi.comnih.gov

While detailed preclinical PBPK models for indomethacin are not extensively published, PBPK models for indomethacin have been successfully developed to predict its disposition in humans, particularly to understand pharmacokinetic changes during pregnancy. plos.orgnih.gov These existing models establish a strong foundation for the development of preclinical PBPK models. The construction of a PBPK model for indomethacin in an animal species like the rat would involve integrating its known physicochemical properties, plasma protein binding, and metabolic pathways—primarily via CYP2C9 and UGT2B7 enzymes—with the known physiological parameters of the rat. nih.gov

The utility of this approach for NSAIDs has been demonstrated with models for compounds like ibuprofen, which have been used to link formulation characteristics to in vivo performance. mdpi.comresearchgate.net A PBPK model for this compound would be applied to simulate drug concentrations in various tissues, mechanistically incorporate the effects of enterohepatic circulation, and serve as a critical tool for extrapolating findings from animals to humans. nih.gov

Table 3: Essential Input Parameters for a Preclinical PBPK Model of Indomethacin

| Parameter Category | Specific Examples |

|---|---|

| Drug-Specific Parameters | Molecular Weight, pKa, LogP, Solubility, Plasma Protein Binding, Blood-to-Plasma Ratio |

| Absorption Parameters | Permeability (e.g., Caco-2), Dissolution Rate |

| Distribution Parameters | Tissue:Plasma Partition Coefficients (can be predicted or measured) |

| Metabolism Parameters | In vitro intrinsic clearance (Vmax, Km) for relevant enzymes (e.g., CYP2C9, UGT2B7) |

| System-Specific Parameters (Animal Model) | Body Weight, Organ/Tissue Volumes, Organ/Tissue Blood Flows, Cardiac Output, Glomerular Filtration Rate |

Interspecies scaling is a critical methodology used to extrapolate pharmacokinetic data from animal species to predict human pharmacokinetics. nih.gov The most common technique is allometry, which is based on the principle that many physiological and pharmacokinetic parameters scale across species in relation to body weight (W) according to a power-law equation: Y = aWᵇ, where 'Y' is the PK parameter, 'a' is the allometric coefficient, and 'b' is the scaling exponent. patsnap.com

This approach is routinely used to predict human clearance (CL) and volume of distribution (Vd). nih.gov The accuracy of allometric scaling can vary depending on the drug's primary elimination pathway. For drugs like indomethacin that are significantly metabolized by UDP-glucuronosyltransferases (UGTs), specific evaluations of scaling methods are necessary. nih.gov A study assessing scaling accuracy for various UGT-metabolized drugs, including indomethacin, found that multiple-species allometry provided reliable predictions of human plasma clearance. nih.gov The same study noted that among single-species scaling methods, the monkey provided the most accurate predictions for human clearance of these compounds. nih.gov

To improve predictive accuracy, simple allometry can be enhanced with correction factors. Advanced methods may incorporate physiological parameters like maximum lifespan potential (MLP) or brain weight (BrW) into the scaling equations, which can sometimes provide better correlations, particularly for clearance. nih.govmdpi.com

Table 4: Example Pharmacokinetic Data for Indomethacin Across Species for Interspecies Scaling

| Species | Body Weight (kg) | Clearance (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Reference |

|---|---|---|---|---|

| Mouse | ~0.02 | Data not specified | Data not specified | drugbank.com |

| Rat | ~0.25 | ~0.025 (IV) | ~1.33 (IV) | nih.govnih.gov |

| Dog | ~10 | Data not specified | Data not specified | nih.gov |

| Monkey | ~5 | Data not specified | Data not specified | iarc.frnih.gov |

Note: This table illustrates the type of data required for allometric scaling. Specific values can vary between studies and are often incomplete in publicly available literature.

Preclinical Research Applications and Mechanistic Investigations

Anti-inflammatory Effects in Animal Models of Inflammation

The anti-inflammatory activity of indomethacin (B1671933), the active component of meglumine (B1676163) indomethacinate, is well-documented in various animal models of acute and chronic inflammation. These studies provide foundational knowledge of its mechanisms of action.

The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating acute anti-inflammatory agents. mdpi.com The inflammatory response in this model is biphasic. The initial phase is attributed to the release of histamine (B1213489) and serotonin, while the later phase, which occurs after the first hour, is mediated by the increased production of prostaglandins (B1171923), with kinins providing continuity between the phases. researchgate.net

Indomethacin has consistently demonstrated significant inhibitory effects in this model. In one study, indomethacin at a dose of 10 mg/kg showed a notable inhibitory response of 87.3% in carrageenan-induced rat paw edema. oaji.net Another investigation using the same dosage reported a decrease in paw edema volume within 5 hours of induction. nih.gov The mechanism for this effect is the inhibition of prostaglandin (B15479496) synthesis. ncats.io Specifically, indomethacin has been shown to inhibit the ex-vivo release of immunoreactive prostaglandin E2 from inflamed paw skin. nih.gov

Beyond prostaglandins, the inflammatory cascade involves other mediators. Research has shown that indomethacin administration can significantly reduce levels of malondialdehyde (MDA), a marker of oxidative stress, and the pro-inflammatory cytokine Interleukin-6 (IL-6) in the inflamed paw tissue. brieflands.com

| Model | Compound | Key Findings | Reference(s) |

| Carrageenan-Induced Paw Edema (Rat) | Indomethacin | 87.3% inhibition of edema. | oaji.net |

| Carrageenan-Induced Paw Edema (Rat) | Indomethacin | Inhibition of prostaglandin E2 release from inflamed tissue. | nih.gov |

| Carrageenan-Induced Paw Edema (Rat) | Indomethacin | Significant reduction in malondialdehyde (MDA) and Interleukin-6 (IL-6) levels. | brieflands.com |

| Carrageenan-Induced Paw Edema (Rat) | Indomethacin | Significant edema inhibition at 1, 2, 3, 4, and 5 hours post-carrageenan injection. | nih.gov |

Chronic inflammation models, such as Freund's adjuvant-induced arthritis in rats, are employed to assess the efficacy of compounds against long-term inflammatory processes characterized by cellular proliferation and granulomatous tissue formation. mdpi.com Granulomatous dermatitis, which can be associated with systemic inflammatory conditions like rheumatoid arthritis, involves interstitial and palisading inflammatory infiltrates of histiocytes. nih.govnih.gov

In the adjuvant-induced arthritis model, which resembles human arthritis, indomethacin has demonstrated significant chronic anti-inflammatory effects. mdpi.comoaji.net One study found that at a dose of 1 mg/kg, indomethacin produced a 29% chronic anti-inflammatory effect by day 21. oaji.net In the earlier phase of the model, the same dose resulted in a 48.9% suppression of primary lesions by day 5, indicating an effect on both the initial and later stages of this chronic inflammatory condition. oaji.net This suggests that indomethacin possesses both acute and chronic anti-inflammatory (immunosuppressive) activity. oaji.net The formation of granulomatous tissue is a key feature of chronic inflammation, and the efficacy of indomethacin in these models underscores its ability to modulate such persistent inflammatory responses. mdpi.com

Anti-proliferative and Potential Anti-tumor Activities in Preclinical Settings